1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid is a compound of significant interest in organic chemistry due to its unique structural features and potential applications. This compound consists of a pyrazole ring substituted with a difluoroethyl group, an iodine atom, and a carboxylic acid functional group. The presence of these substituents imparts distinct chemical properties that make it valuable for various scientific and industrial applications, particularly in medicinal chemistry and agrochemicals .
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid falls under the category of halogenated pyrazole derivatives. Its classification is based on its molecular structure, which includes halogen (iodine) and fluorinated (difluoroethyl) groups, making it a subject of interest for studies related to fluorine chemistry and its applications in pharmaceuticals.
The synthesis of 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid typically involves several key steps:
The reaction conditions generally require specific catalysts and solvents to optimize yields and purities. Continuous flow chemistry techniques may also be employed in industrial settings to enhance scalability and efficiency in production.
The molecular formula of 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid is , with a molecular weight of approximately 302.02 g/mol. The structure includes:
The compound's structural characteristics can be represented using various chemical notation systems such as SMILES (Simplified Molecular Input Line Entry System) or InChI (International Chemical Identifier), facilitating its identification in chemical databases .
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid can participate in several types of chemical reactions:
These reactions often require specific conditions such as temperature control, solvent selection, and catalyst presence to achieve desired outcomes efficiently.
The mechanism of action for 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid involves its interaction with biological targets. The difluoroethyl group enhances lipophilicity and metabolic stability, while the iodine atom facilitates halogen bonding interactions with proteins or enzymes. These properties enable the compound to modulate biological pathways effectively, influencing various physiological processes .
The physical properties of 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid include:
The chemical properties include:
Relevant data regarding boiling points or melting points may vary based on purity and specific synthesis conditions but are not universally reported in available literature .
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
The synthetic exploration of halogenated pyrazoles began in earnest during the 1970s with simple chloro- and bromo-substituted systems, but the strategic incorporation of iodine emerged later due to its superior reactivity in cross-coupling reactions. The iodine atom at the C4 position in this compound provides exceptional versatility for constructing C–C bonds via palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, and Heck couplings), enabling efficient elaboration of the pyrazole core into complex architectures [4]. This reactivity advantage over bromo/chloro analogues is evidenced by the compound’s commercial availability from multiple specialty suppliers (e.g., Fluorochem and AiFChem), reflecting its established role in modern synthesis pipelines [1] [2].
Parallel innovations in N-alkylation techniques enabled the reliable introduction of the 2,2-difluoroethyl group—a key structural motif that improves blood-brain barrier penetration and resistance to oxidative metabolism. The synthesis of 1-(2,2-difluoroethyl)pyrazole derivatives represented a significant advance over earlier N-methyl or N-phenyl analogues by offering balanced lipophilicity (LogP ≈ 1.8) and metabolic stability [5] [7]. The historical progression toward such multifunctional systems is illustrated in the table below:
Table 1: Evolution of Key Halogenated Pyrazole Building Blocks in Pharmaceutical Synthesis
Compound Class | Structural Features | Synthetic Limitations | Modern Replacement |
---|---|---|---|
4-Chloro-1H-pyrazole-3-carboxylates | Monofunctional; Low cross-coupling yield | Limited derivatization scope | Largely obsolete |
5-Iodo-1H-pyrazole-3-carboxylic acid | Regioisomeric control issues | Unpredictable N-alkylation | CID 154881859 [3] |
4-Bromo-1-(methyl)-1H-pyrazoles | Low C–Br oxidative addition kinetics | Poor membrane permeability | Limited to niche applications |
4-Iodo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid | Optimal cross-coupling kinetics; Balanced physicochemical properties | Higher molecular weight/cost | Current preferred synthon [1] [4] |
The carboxylic acid functionality at C3 further distinguishes this compound from early halogenated pyrazoles, providing a handle for amide bond formation or molecular hybridization. This contrasts with ester-protected versions (e.g., methyl ester CAS 1798775-93-5) that require hydrolysis before further conjugation [6]. The deliberate positioning of three orthogonal functional groups across the heterocyclic scaffold epitomizes decades of medicinal chemistry optimization targeting high derivatization efficiency.
The molecular architecture of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid embodies a trifunctional "toolbox" where each substituent confers distinct advantages for drug discovery:
Difluoroethyl Group (N1 position): The -CH₂CF₂H moiety significantly enhances metabolic stability compared to non-fluorinated alkyl chains. The geminal difluorination reduces α-oxidation by cytochrome P450 enzymes while maintaining moderate lipophilicity (calculated cLogP = 1.42). This "fluorine effect" improves oral bioavailability and extends plasma half-life—critical for central nervous system agents where sustained exposure is required [5] [8]. The group’s conformational flexibility also minimizes steric clashes in target binding pockets.
Iodo Substituent (C4 position): As the most electron-rich halogen, iodine enables late-stage diversification via cross-coupling at physiologically mild temperatures (typically 25–80°C). Its presence allows rapid parallel synthesis of compound libraries—crucial for structure-activity relationship (SAR) exploration. For example, Suzuki-Miyaura coupling with boronic acids achieves >90% conversion within 2 hours under microwave irradiation, whereas chloro analogues require harsh conditions (120–150°C) prone to decomposition [1] [4].
Carboxylic Acid (C3 position): This group supports conjugation strategies through amide coupling (e.g., with aminopyridines) or molecular recognition via salt bridges with target proteins. Computational models indicate the protonated acid forms strong hydrogen bonds with kinase hinge regions (binding energy ΔG = -7.3 kcal/mol), rationalizing its prevalence in phosphodiesterase inhibitors [7]. When combined with the iodo handle, it enables sequential derivatization—first functionalizing C4 via cross-coupling, then converting the acid to amides/esters.
Table 2: Commercial Availability and Research Application Metrics for Key Derivatives
Supplier | Purity (%) | Pack Sizes Available | Price Range (GBP) | Primary Research Applications |
---|---|---|---|---|
Fluorochem [1] | >95 | 100mg–10g | £55–£1,569 | Kinase inhibitor scaffolds; PET tracers |
AiFChem [2] | 95 | 100mg–250mg | Price on request | Antibacterial conjugates; Catalysis ligands |
Ambeed [4] | Unspecified | Custom synthesis | Unspecified | Heterocyclic building blocks |
The compound’s trifunctional design directly addresses "molecular obesity" concerns in lead optimization—its molecular weight (302.02 g/mol) and polar surface area (70.2 Ų) remain within Lipinski’s guidelines despite multifunctionality. This balance enables efficient fragment-based drug discovery, where the core serves as a versatile anchor for growing into diverse pharmacophoric spaces. Current applications span oncology (e.g., BRAF inhibitors), neurology (mGluR5 antagonists), and radiopharmaceuticals (incorporating iodine-131 for theranostics) [1] [4] [8].
Table 3: Functional Group Contributions to Drug-Likeness Parameters
Substituent | Δ cLogP | Δ TPSA (Ų) | Key Pharmacological Contributions |
---|---|---|---|
2,2-Difluoroethyl | +0.78 | +3.2 | Enhanced metabolic stability; BBB penetration |
4-Iodo | +1.15 | +0 | Cross-coupling versatility; Halogen bonding potential |
3-Carboxylic acid | -0.91 | +37.3 | Salt formation; H-bonding with biological targets |
Combined effects | 1.02 | 70.2 | Balanced lipophilicity & polarity for oral bioavailability |
CAS No.: 6754-13-8
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.:
CAS No.: 224635-63-6